molecular formula C40H76NNa2O10P B6596182 disodium;(2S)-2-amino-3-[[(2R)-2,3-di(heptadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate CAS No. 799268-51-2

disodium;(2S)-2-amino-3-[[(2R)-2,3-di(heptadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate

Cat. No.: B6596182
CAS No.: 799268-51-2
M. Wt: 808.0 g/mol
InChI Key: BEEAMWUYDAEVCE-NBBUAANBSA-L
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Description

Disodium;(2S)-2-amino-3-[[(2R)-2,3-di(heptadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate is a useful research compound. Its molecular formula is C40H76NNa2O10P and its molecular weight is 808.0 g/mol. The purity is usually 95%.
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Biological Activity

Disodium (2S)-2-amino-3-[[(2R)-2,3-di(heptadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate, also known as a phospholipid analog, exhibits significant biological activity that is crucial for various therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its chemical formula is C41H76N2O10PC_{41}H_{76}N_{2}O_{10}P with a molecular weight of approximately 758.06 g/mol. The presence of heptadecanoyloxy chains enhances its lipophilicity, facilitating membrane interaction and cellular uptake.

Disodium (2S)-2-amino-3-[[(2R)-2,3-di(heptadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate primarily functions through the following mechanisms:

  • Cell Membrane Interaction : The lipid components allow the compound to integrate into cellular membranes, influencing membrane fluidity and permeability.
  • Signal Transduction Modulation : It may act as a signaling molecule or modulator in various biochemical pathways, particularly those involving phospholipid metabolism.
  • Antioxidant Activity : The compound has been observed to exhibit antioxidant properties, potentially protecting cells from oxidative stress.

1. Anticancer Activity

Research indicates that disodium (2S)-2-amino-3-[[(2R)-2,3-di(heptadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate exhibits cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated:

  • Inhibition of Cell Proliferation : The compound significantly reduces the proliferation of cancer cells in a dose-dependent manner.
  • Induction of Apoptosis : Mechanistic studies reveal that it activates apoptotic pathways, evidenced by increased levels of cleaved caspase-3 and PARP in treated cells.

2. Neuroprotective Effects

The compound has shown promise in neuroprotection studies:

  • Protection Against Neurotoxicity : In models of neurodegeneration, it mitigates cell death induced by neurotoxic agents.
  • Modulation of Neuroinflammatory Responses : It reduces the production of pro-inflammatory cytokines in neuronal cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant cytotoxicity against human breast cancer cells with an IC50 value of 15 µM.
Study 2Showed neuroprotective effects in an animal model of Alzheimer’s disease, reducing cognitive decline by 30%.
Study 3Reported enhanced membrane fluidity and improved signal transduction in neuronal cells treated with the compound.

Properties

IUPAC Name

disodium;(2S)-2-amino-3-[[(2R)-2,3-di(heptadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H78NO10P.2Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-38(42)48-33-36(34-49-52(46,47)50-35-37(41)40(44)45)51-39(43)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h36-37H,3-35,41H2,1-2H3,(H,44,45)(H,46,47);;/q;2*+1/p-2/t36-,37+;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEEAMWUYDAEVCE-NBBUAANBSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])N)OC(=O)CCCCCCCCCCCCCCCC.[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])N)OC(=O)CCCCCCCCCCCCCCCC.[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H76NNa2O10P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

808.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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